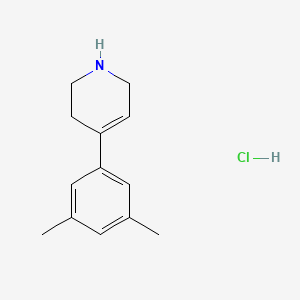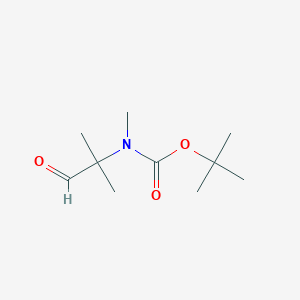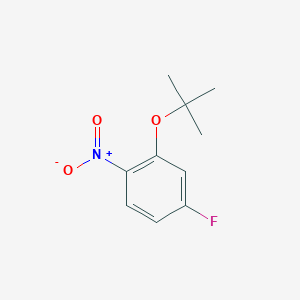
4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Vue d'ensemble
Description
The compound “4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride” likely contains a tetrahydropyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “3,5-Dimethylphenyl” indicates a phenyl group (a ring of 6 carbon atoms, akin to benzene) with methyl groups (CH3) attached at the 3rd and 5th positions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydropyridine ring, possibly through a cyclization reaction . The 3,5-dimethylphenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydropyridine ring attached to a 3,5-dimethylphenyl group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the tetrahydropyridine and phenyl rings. The electron-rich nitrogen in the ring could potentially act as a nucleophile in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of functional groups .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
This compound exhibits potential as an antimicrobial and antifungal agent. The presence of the tetrahydropyridine moiety can be crucial for the activity against a variety of microbial and fungal pathogens. Research suggests that derivatives of tetrahydropyridine, such as 4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride , could be synthesized and tested for their efficacy in treating infections caused by resistant strains .
Anticancer Properties
The structural similarity of this compound to other pharmacologically active diazines indicates its potential use in cancer treatment. Diazines are known for their anticancer properties, and the modification of their structure, as seen in this compound, could lead to new therapeutic agents with improved efficacy and reduced side effects .
Cardiovascular Therapeutics
Compounds with a tetrahydropyridine core have been associated with cardiovascular benefits. They may act as calcium channel blockers or adenosine receptor modulators, which are important targets in the treatment of hypertension and other cardiovascular diseases .
Neuroprotective Effects
The compound’s ability to cross the blood-brain barrier suggests its potential for neuroprotective applications. It could be used in the development of treatments for neurodegenerative diseases or as a protective agent against neurotoxicity .
Anti-inflammatory and Analgesic Effects
Due to its chemical structure, 4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride may exhibit anti-inflammatory and analgesic activities. This makes it a candidate for the development of new pain relief medications, especially for chronic inflammatory conditions .
Antidiabetic Activity
The compound could also be explored for its antidiabetic properties. As a derivative of diazine, it might interact with biological targets involved in glucose metabolism, offering a new approach to diabetes management .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3,5-dimethylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-10-7-11(2)9-13(8-10)12-3-5-14-6-4-12;/h3,7-9,14H,4-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGDJFWZESEIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CCNCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one hydrochloride](/img/structure/B1377108.png)

![Tert-butyl 3-[(3-chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate](/img/structure/B1377111.png)
![2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid](/img/structure/B1377114.png)
![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B1377116.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1377117.png)
![2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B1377118.png)




![2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride](/img/structure/B1377125.png)
![3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride](/img/structure/B1377126.png)
